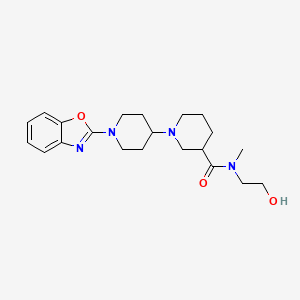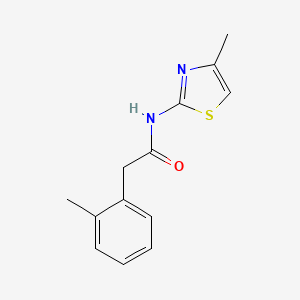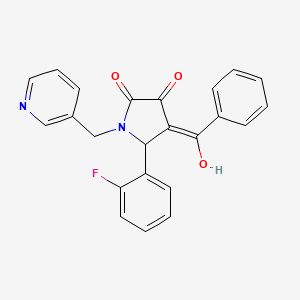![molecular formula C20H23ClN2O2 B5465720 N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in treating various types of cancer and autoimmune diseases.
作用機序
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, which is a key component of the B cell receptor pathway. BTK is involved in the activation of downstream signaling pathways that lead to cell proliferation, survival, and differentiation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased proliferation and survival of cancer cells and decreased inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a high specificity for BTK and minimal off-target effects. It has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to decreased proliferation and survival of cancer cells and decreased inflammation in autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its high specificity for BTK, which allows for targeted inhibition of this pathway. This can lead to decreased off-target effects and increased efficacy in treating cancer and autoimmune diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.
将来の方向性
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One direction is the development of combination therapies with other targeted inhibitors to increase efficacy and decrease toxicity. Another direction is the study of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer. Additionally, the study of this compound in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, could provide new treatment options for these conditions.
合成法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves multiple steps, including the reaction of 4-chlorobenzyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 4-(4-morpholinylmethyl)benzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, which is essential for its use in scientific research.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its potential use in treating various types of cancer and autoimmune diseases. It has been shown to inhibit BTK, which is involved in the signaling pathways of B cells and other immune cells. Inhibition of BTK can lead to decreased proliferation and survival of cancer cells, as well as decreased inflammation in autoimmune diseases.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-19-7-3-16(4-8-19)9-10-22-20(24)18-5-1-17(2-6-18)15-23-11-13-25-14-12-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSQKXKFCRXVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{6-[2-(3,4-dichlorophenyl)morpholin-4-yl]pyridin-3-yl}ethanone](/img/structure/B5465644.png)

![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)

![2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)

![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)

![2-[(2-furylmethyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B5465732.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacrylamide](/img/structure/B5465745.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5465753.png)
hydrazone](/img/structure/B5465758.png)
![5-[(4-chloro-2-cyclohexylphenoxy)methyl]-1H-tetrazole](/img/structure/B5465766.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5465770.png)